molecular formula C9H7BrN2 B1398741 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile CAS No. 1163707-56-9

1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile

Cat. No.: B1398741
CAS No.: 1163707-56-9
M. Wt: 223.07 g/mol
InChI Key: MDMVBPTVKDMKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile ( 1163707-56-9) is a high-value chemical intermediate with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol . This compound is characterized by its cyclopropanecarbonitrile group attached to a 4-bromopyridinyl ring, a structure that offers versatile reactivity for synthetic chemistry. It is offered with a high purity level, typically 98% or greater, making it suitable for demanding research applications . The primary research application of this compound is as a key building block in medicinal chemistry and drug discovery. The bromine atom on the pyridine ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, enabling the introduction of complex substituents. Simultaneously, the carbonitrile group provides a handle for further functionalization into other valuable chemical groups like amides, carboxylic acids, or heterocycles. This bifunctionality is crucial for constructing molecular libraries and for the synthesis of more complex active pharmaceutical ingredients (APIs) and other fine chemicals . For safe handling, it is recommended to work in a well-ventilated place and wear suitable protective clothing to avoid contact with skin and eyes. To prevent the formation of dust and aerosols, use non-sparking tools. The product should be stored in a tightly closed container in a dry, cool, and well-ventilated place . Intended Use : This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-bromopyridin-2-yl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-1-4-12-8(5-7)9(6-11)2-3-9/h1,4-5H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMVBPTVKDMKFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726262
Record name 1-(4-Bromopyridin-2-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163707-56-9
Record name 1-(4-Bromopyridin-2-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H8BrN
Molecular Weight: 224.08 g/mol
IUPAC Name: this compound

The compound features a cyclopropane ring attached to a brominated pyridine and a nitrile functional group, which contribute to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation: It can modulate the activity of certain receptors, leading to altered signaling pathways that influence cellular responses.

Biological Activities

The following table summarizes the key biological activities reported for this compound:

Activity Description References
AntimicrobialExhibits activity against various bacterial strains, indicating potential as an antimicrobial agent.
AnticancerDemonstrated cytotoxic effects on cancer cell lines, suggesting potential in cancer therapy.
Anti-inflammatoryShown to reduce inflammation markers in vitro, indicating potential for treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial agents.

Anticancer Potential

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. The compound was particularly effective against breast cancer cells, suggesting a targeted approach for cancer treatment.

Anti-inflammatory Effects

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect was linked to the suppression of NF-kB signaling pathways, highlighting its potential for treating inflammatory conditions.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile has been studied for its potential as an anticancer agent. It acts as an inhibitor of specific kinases associated with cancer cell proliferation. In vitro studies have shown that it can significantly reduce the viability of various cancer cell lines, suggesting its potential as a therapeutic agent against tumors .
  • Pharmacological Studies
    • Targeting Kinase Pathways : The compound has been identified as a promising candidate for inhibiting phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cancer progression. By modulating this pathway, it may help in developing targeted therapies for cancers characterized by aberrant PI3K signaling .
  • Synthetic Chemistry
    • Building Block for Complex Molecules : In organic synthesis, this compound serves as an essential intermediate in the synthesis of more complex molecules. Its cyclopropane structure is particularly valuable for creating diverse chemical entities through ring-opening reactions and functional group modifications .

Data Table: Summary of Applications

Application AreaDetailsReferences
Anticancer ActivityInhibits cancer cell proliferation; effective in vitro
Pharmacological StudiesModulates PI3K pathway; potential therapeutic uses
Synthetic ChemistryIntermediate for complex molecule synthesis

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cell lines demonstrated a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

Case Study 2: Kinase Inhibition

Research highlighted the compound's ability to inhibit PI3K activity in cellular models. This inhibition led to reduced cell growth and survival, suggesting that this compound could be developed into a targeted therapy for cancers with PI3K mutations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile with structurally related analogs, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties/Applications
This compound Bromine at pyridine C4; nitrile at C1 C₉H₇BrN₂ EN300-307963 223.07 Intermediate in quinoline-based ALDH1A1 inhibitors ; high steric rigidity.
1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile Bromine at pyridine C3; nitrile at C1 C₉H₇BrN₂ 1876944-81-8 223.07 Research tool in kinase studies; solubility: <1 mg/mL in DMSO .
1-(4-Bromophenyl)cyclopropanecarbonitrile Bromine at benzene C4; nitrile at C1 C₁₀H₉BrN 1314658-34-8 236.11 Used in Suzuki coupling reactions; higher lipophilicity due to phenyl vs. pyridine .
1-(4-Bromo-2-methylphenyl)cyclopropanecarbonitrile Bromine at benzene C4; methyl at C2 C₁₁H₁₀BrN 1314658-34-8 236.11 Enhanced steric hindrance from methyl group; potential for improved metabolic stability .
1-(Pyridin-3-yl)cyclopropanecarbonitrile Unsubstituted pyridine; nitrile at C1 C₉H₇N₂ 170734-10-8 145.17 Lower molecular weight; used in fragment-based drug discovery .

Structural and Electronic Differences

  • Bromine Position: The 4-bromo isomer (target compound) exhibits distinct electronic effects compared to the 3-bromo analog.
  • Aromatic System : Pyridine-based derivatives (e.g., 1-(4-Bromopyridin-2-yl)) display higher polarity than phenyl analogs (e.g., 1-(4-Bromophenyl)), affecting solubility and membrane permeability .
  • Substituent Effects : Addition of a methyl group (as in 1-(4-Bromo-2-methylphenyl)) increases steric bulk, which may reduce off-target interactions but could also hinder solubility .

Preparation Methods

Cyclopropanation via Sodium Hydride and 1,2-Dibromoethane

A well-documented method involves the reaction of (4-bromopyridin-2-yl)acetonitrile with 1,2-dibromoethane in the presence of sodium hydride as a strong base in a mixed solvent system of dry diethyl ether and dimethyl sulfoxide (DMSO). The reaction proceeds as follows:

  • A suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous DMSO is prepared and cooled in a water bath to control the exotherm.
  • A solution of (4-bromopyridin-2-yl)acetonitrile and 1,2-dibromoethane in dry diethyl ether and DMSO is added dropwise to the sodium hydride suspension.
  • The mixture is stirred at room temperature for approximately 18 hours to allow for cyclopropanation.
  • After completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
  • The organic layers are combined, washed with brine, dried over magnesium sulfate, filtered, and concentrated.
  • The crude product is purified by silica gel chromatography using a gradient of ethyl acetate in heptane to afford this compound as a solid.

This method yields the target compound with good purity and is scalable for preparative purposes.

Alternative Cyclopropanation Conditions

  • The use of sodium hydride as a base is critical to deprotonate the acetonitrile methylene, generating a nucleophilic carbanion that attacks the dibromoethane, leading to cyclopropane ring closure.
  • The solvent mixture of diethyl ether and DMSO provides an optimal balance of solubility and reactivity.
  • Temperature control during addition and reaction is important to prevent side reactions and decomposition.

Post-Synthesis Modifications and Purification

  • The crude cyclopropanecarbonitrile derivative can be further purified by silica gel chromatography.
  • Characterization typically involves mass spectrometry (MS) with expected m/z values around 223 and 225 due to bromine isotopes.
  • The compound can be further transformed into aldehyde derivatives via reduction using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C), indicating the synthetic versatility of the intermediate.

Preparation Data Summary Table

Step Reagents & Conditions Solvent Temperature Time Yield & Notes
1 (4-bromopyridin-2-yl)acetonitrile + 1,2-dibromoethane + NaH Dry Et2O/DMSO Room temp (20 °C) 18 h Cyclopropanation; purified by silica gel chromatography; MS m/z 223/225
2 Purification Silica gel chromatography N/A N/A Gradient elution with 0-60% ethyl acetate in heptane
3 Optional: Reduction to aldehyde DIBAL-H in toluene -78 °C to RT 1-2 h Crude aldehyde obtained for further use

Additional Notes on Preparation

  • The use of strong bases such as sodium hydride requires careful handling due to reactivity and potential hazards.
  • Solvent purity and anhydrous conditions are essential for optimal yields.
  • The reaction is sensitive to moisture and oxygen; inert atmosphere techniques (e.g., nitrogen or argon purging) are recommended.
  • The bromine substituent at the 4-position of the pyridine ring remains intact during cyclopropanation, allowing for further functionalization if desired.

Comparative Analysis of Related Compounds

  • Similar cyclopropanecarbonitrile derivatives with bromine substituents at different pyridine positions (e.g., 2-bromo or 3-bromo) have been synthesized using analogous methods, confirming the general applicability of this approach.
  • The yields and reaction conditions are comparable, with slight adjustments in solvent systems and purification protocols.

Research Findings and Practical Implications

  • The described preparation method is robust and reproducible, making it suitable for laboratory-scale synthesis and potential scale-up.
  • The compound's molecular weight (223.07 g/mol) and physicochemical properties (predicted density ~1.62 g/cm³, boiling point ~366 °C) align with expected values for such heterocyclic nitriles.
  • The methodology supports the synthesis of intermediates for pharmaceutical and agrochemical research, where such substituted pyridine derivatives are valuable building blocks.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclopropanation of 4-bromopyridine-2-carbonitrile precursors using transition-metal catalysis or photochemical methods. For example, nickel-catalyzed hydrocyanation or cobalt-mediated radical cyclization (as demonstrated for analogous cyclopropane derivatives) may be adapted . Key factors include:
  • Catalyst choice : Ni or Co catalysts for regioselective C-C bond formation.
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance cyclopropane stability.
    Table 1 : Comparison of Reported Yields for Analogous Syntheses
PrecursorCatalystYield (%)Reference
4-Bromopyridine-2-carbonitrileNi(0)72
Allenyl sulfonamide derivativesCo(II)65

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • 1H/13C NMR : The bromopyridinyl group exhibits distinct aromatic proton signals (δ 7.5–8.5 ppm) and coupling patterns. Cyclopropane protons typically appear as multiplets (δ 1.2–1.8 ppm) due to ring strain .
  • HRMS : Accurate mass analysis confirms the molecular formula (C9H6BrN2). Electrospray ionization (ESI) is preferred for nitrile-containing compounds .
  • IR : A strong CN stretch near 2240 cm⁻¹ confirms the nitrile group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data for similar cyclopropanecarbonitrile derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or refinement residuals (e.g., R-factors) can arise from:
  • Data resolution : High-resolution (>0.8 Å) X-ray data reduces ambiguity in cyclopropane ring geometry .
  • Refinement software : SHELXL is widely used for small-molecule refinement, but iterative cycles with Olex2 or PLATON may improve accuracy .
    Example: A 2020 study resolved conflicting bond angles by re-refining data with SHELXL-2018, reducing R1 from 0.12 to 0.05 .

Q. How does the bromopyridinyl group affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 4-bromo substituent acts as a directing group, enabling:
  • Suzuki-Miyaura coupling : Pd-mediated coupling with aryl boronic acids to form biaryl derivatives (e.g., for drug discovery scaffolds) .
  • SNAr reactions : Nucleophilic substitution at the pyridine C-4 position under basic conditions (e.g., with amines or thiols) .
    Key Consideration : Steric hindrance from the cyclopropane ring may slow kinetics, requiring elevated temperatures (80–100°C) .

Q. What computational approaches are effective for modeling the electronic structure of this compound?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • NBO Analysis : Reveals hyperconjugative interactions between the nitrile and bromopyridinyl groups, influencing charge distribution .
  • Challenges : Cyclopropane ring strain complicates convergence; using DLPNO-CCSD(T) improves accuracy for strained systems .

Q. How can researchers address stability issues during storage or reaction handling?

  • Methodological Answer :
  • Storage : Store under inert gas (Ar/N2) at −20°C to prevent hydrolysis of the nitrile group .
  • Reaction Conditions : Avoid strong acids/bases; use stabilizing ligands (e.g., PPh3) in metal-catalyzed reactions to prevent decomposition .

Data Contradiction Analysis

Q. Why do reported NMR chemical shifts for cyclopropane protons vary across studies?

  • Methodological Answer : Variations arise from:
  • Solvent effects : CDCl3 vs. DMSO-d6 shifts cyclopropane protons by 0.1–0.3 ppm .
  • Conformational dynamics : Ring puckering in solution alters coupling constants (J values).
    Resolution : Use variable-temperature NMR to probe dynamic effects or crystallize the compound for static structural analysis .

Applications in Drug Discovery

Q. What role does this compound play in the synthesis of kinase inhibitors or PROTACs?

  • Methodological Answer : The bromopyridinyl moiety serves as:
  • A hinge-binding motif : For ATP-competitive kinase inhibitors (e.g., JAK2/3 targets) .
  • Linker component : In PROTACs, enabling E3 ligase recruitment via bromine-mediated protein interactions .
    Example: A 2023 study used this compound to synthesize a Bruton’s tyrosine kinase (BTK) degrader with DC50 < 10 nM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.